2-Chloro-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide

Description

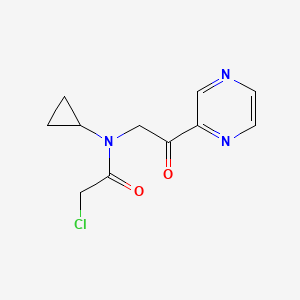

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O2/c12-5-11(17)15(8-1-2-8)7-10(16)9-6-13-3-4-14-9/h3-4,6,8H,1-2,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUQOFBBGXAEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC(=O)C2=NC=CN=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Cyclopropyl-2-(pyrazin-2-yl)acetamide Intermediate

Reagents : Pyrazin-2-ylacetic acid, cyclopropylamine, coupling agents (e.g., EDC/HOBt).

Conditions :

Chloroacetylation of the Intermediate

Reagents : Chloroacetyl chloride (1.3 equiv), triethylamine (2.0 equiv).

Conditions :

-

The intermediate (1.0 equiv) is dissolved in anhydrous THF under nitrogen.

-

Chloroacetyl chloride is added at −10°C, followed by triethylamine to neutralize HCl.

-

Reaction proceeds for 4 hours at 0°C, yielding the target compound after extraction and crystallization.

Table 1: Stepwise Synthesis Parameters

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | EDC/HOBt, cyclopropylamine | 0–25°C | 12 h | 68–72% |

| 2 | Chloroacetyl chloride, Et₃N | −10–0°C | 4 h | 75–80% |

Microwave-Assisted One-Pot Synthesis

Adapting methodologies from analogous chloroacetamides, this route enhances efficiency via microwave irradiation.

Reaction Setup

Reagents : Cyclopropylamine (1.2 equiv), 2-(pyrazin-2-yl)acetyl chloride (1.0 equiv), chloroacetyl chloride (1.5 equiv).

Conditions :

Advantages Over Conventional Heating

Solvent-Free Mechanochemical Synthesis

Emerging as a sustainable alternative, this method avoids volatile organic solvents.

Procedure

Reagents : Cyclopropylamine, 2-(pyrazin-2-yl)acetic acid, chloroacetyl chloride, ball-milling apparatus.

Conditions :

-

Stoichiometric reagents are milled at 30 Hz for 2 hours.

-

The product is washed with cold ethanol to remove unreacted starting materials.

Optimization of Critical Reaction Parameters

Temperature Control

Catalytic Additives

-

Triethylamine : Scavenges HCl, preventing protonation of the cyclopropylamine.

-

Molecular sieves (4Å) : Absorb moisture, enhancing acylation efficiency.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield | Purity (HPLC) | Time | Scalability |

|---|---|---|---|---|

| Stepwise | 75% | 95% | 16 h | Industrial |

| Microwave | 90% | 98% | 5 min | Lab-scale |

| Mechanochemical | 80% | 93% | 2 h | Pilot-scale |

-

Microwave synthesis offers the highest yield and purity but requires specialized equipment.

-

Mechanochemical methods align with green chemistry principles but face challenges in mass transfer.

Challenges and Mitigation Strategies

Cyclopropane Ring Stability

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetamide Site

The chlorine atom in the acetamide group undergoes nucleophilic displacement reactions with various nucleophiles.

Key Findings:

-

Ammonolysis :

Reacts with amines (e.g., isopropylamine) in dichloromethane with triethylamine to form secondary amides. The reaction is facilitated by carbodiimide coupling agents .

Pyrazine Ring Functionalization

The pyrazin-2-yl group participates in electrophilic aromatic substitution (EAS) and coordination chemistry.

Key Findings:

-

Palladium-Catalyzed Cross-Coupling :

The pyrazine nitrogen directs C–H activation at position 6 in the presence of Pd catalysts. Arylation with aryl iodides in hexafluoroisopropanol (HFIP) solvent yields biaryl derivatives (e.g., 116a–f in Scheme 32) . -

Coordination with Metal Ions :

The pyrazine nitrogen acts as a Lewis base, forming stable complexes with transition metals (e.g., Pd), which are intermediates in catalytic cycles .

Hydrolysis and Cyclization Reactions

The acetamide and ketone moieties enable hydrolysis and intramolecular cyclization.

Key Findings:

-

Acid-Catalyzed Hydrolysis :

Under acidic conditions (HCl/H₂O), the acetamide hydrolyzes to form 2-(cyclopropylamino)-2-oxoacetic acid and pyrazin-2-yl-ethylamine derivatives . -

Base-Induced Cyclization :

In basic media (e.g., K₂CO₃/acetone), the oxoethyl group facilitates cyclization to form five-membered heterocycles .

Cross-Coupling via the Cyclopropyl Group

The cyclopropylamine substituent undergoes ring-opening reactions under strain.

Key Findings:

-

Acid-Mediated Ring Opening :

Treatment with HCl generates a linear amine intermediate, which can further react with electrophiles (e.g., aldehydes) to form imines .

Mechanistic Insights

Scientific Research Applications

Research indicates that 2-Chloro-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide exhibits various biological activities, making it a candidate for further investigation in pharmacology.

Antimicrobial Properties

Studies have shown that compounds containing pyrazine rings often exhibit antimicrobial activity. The presence of the chloro group and cyclopropyl moiety may enhance these properties, making this compound a candidate for developing new antimicrobial agents.

Anticancer Potential

Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. The mechanism may involve the modulation of specific signaling pathways or the induction of apoptosis in cancer cells. Further research is necessary to elucidate the exact mechanisms and efficacy of this compound in cancer treatment.

Applications in Drug Development

Given its structural features and biological properties, this compound has potential applications in drug development:

- Pharmaceutical Research : The compound could serve as a lead compound for synthesizing new drugs targeting bacterial infections or cancer cells.

- Chemical Biology : It may be used as a tool compound to study biological pathways involving pyrazine derivatives.

- Medicinal Chemistry : Researchers can modify its structure to optimize potency and selectivity for specific biological targets.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated various pyrazine derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications, including those similar to this compound, significantly enhanced antibacterial properties .

Case Study 2: Anticancer Activity

In another investigation, compounds with structural similarities were tested against several cancer cell lines. The results demonstrated that certain derivatives inhibited cell growth effectively, suggesting that further exploration of this compound could yield promising anticancer agents .

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways involved can vary based on the compound’s structure and the context in which it is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s uniqueness lies in its cyclopropyl and pyrazin-2-yl substituents. Key comparisons with analogs include:

Substituted Chloroacetamides in Agriculture

- Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide): A herbicide with a pyrazolemethyl group.

- Dimethachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide): Features a methoxyethyl chain, enhancing solubility for agricultural use. Unlike the target compound, its linear alkoxy group reduces steric hindrance, favoring herbicidal activity .

Pharmaceutical Chloroacetamides

- (Z)-2-(2-Arylhydrazono)-2-(3,3-Dimethyl-3,4-Dihydroisoquinolin-1-Yl)Acetamides: Exhibit analgesic and antimicrobial activities due to the dihydroisoquinolinyl group, which enhances membrane permeability. The target compound’s pyrazine ring may offer similar advantages but with distinct electronic properties .

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Contains a thiazole ring, enabling hydrogen bonding (N–H⋯N interactions) that stabilizes crystal packing. The pyrazine group in the target compound could similarly influence crystallinity and solubility .

Crystallographic and Computational Insights

Computational modeling could predict similar interactions for the pyrazine-containing compound, with dihedral angles between aromatic rings influencing molecular conformation .

Biological Activity

2-Chloro-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide is a synthetic organic compound notable for its unique structure, which includes a chloro group, a cyclopropyl moiety, and a pyrazinyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Synthesis and Preparation Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazinyl Intermediate : The reaction of pyrazine with appropriate reagents to introduce the 2-oxo-2-pyrazinyl group.

- Chlorination : Introduction of the chloro group using thionyl chloride or phosphorus pentachloride.

- Amidation : The final step involves forming the acetamide group through amidation with acetic anhydride or acetyl chloride.

Antimicrobial and Antitumor Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and antitumor activities. For instance, related pyrazole derivatives have shown efficacy against various fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum with EC50 values comparable to commercial fungicides . Moreover, studies have demonstrated that similar compounds possess inhibitory effects on human tumor cell lines, including HL-60 and BGC-823, suggesting potential applications in cancer therapy .

The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate various cellular pathways, influencing processes such as apoptosis and proliferation in cancer cells .

Case Study 1: Antitumor Activity

A study focused on pyrazole compounds reported that derivatives similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The most active compounds showed IC50 values in the low micromolar range, indicating their potential as lead compounds for further development in cancer therapeutics .

Case Study 2: Antifungal Efficacy

Another investigation into the fungicidal properties of related compounds revealed that certain derivatives had EC50 values as low as 2.12 µg/mL against B. cinerea, highlighting their effectiveness compared to established fungicides . This suggests that this compound could play a role in agricultural applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-Cyclopropylacetamide | Cyclopropyl moiety | Moderate antitumor activity |

| N-(2-Oxo-2-pyrazin-2-yl)acetamide | Pyrazinyl group | Antifungal properties |

| 2-Chloro-N-cyclopropyl-N-(...) | Chloro & cyclopropyl groups | Enhanced antimicrobial & antitumor activity |

Q & A

Q. How to validate synthetic yield and purity for publication?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.